Cas no 141-15-1 (Butanoic acid,3,7-dimethyl-7-octen-1-yl ester)
141-15-1 structure
Product Name:Butanoic acid,3,7-dimethyl-7-octen-1-yl ester
CAS-nummer:141-15-1
MF:C14H26O2
MW:226.355044841766
CID:186330
PubChem ID:61093
Update Time:2025-04-19
Butanoic acid,3,7-dimethyl-7-octen-1-yl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanoic acid,3,7-dimethyl-7-octen-1-yl ester
- 3,7-dimethyloct-7-enyl butanoate
- RHODINYL BUTYRATE
- 3,7-Dimethyl-7-octen-1-yl butanoate
- 3,7-Dimethyl-7-octen-1-yl butyrate
- 3,7-dimethyloct-7-en-1-yl butanoate
- Butanoic acid, 3,7-dimethyl-7-octenyl ester
- Butyric acid, 3,7-dimethyl-7-octenyl ester
- Rhodinylbutyrat
- 3,7-Dimethyl-7-octen-1-ol butanoate
- butyric acid 3,7-dimethyloct-7-enyl ester
- butanoicacid,3,7-dimethyl-7-octenylester
- 6JNM5LMT58
- 141-15-1
- Rhodinyl butyrate, (+/-)-
- SCHEMBL3504718
- FEMA 2982
- CHEBI:171869
- UNII-6JNM5LMT58
- Q27265011
- 7-OCTEN-1-OL, 3,7-DIMETHYL-, BUTYRATE
- NS00013174
- DTXSID60861811
- (+/-)-rhodinyl butyrate
- 2,6-DIMETHYL-1-OCTEN-8-YL BUTYRATE
- LMFA07011011
- Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester
-
- Inchi: 1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h13H,2,5-11H2,1,3-4H3
- InChI-sleutel: PYGYQOOIXMJQOJ-UHFFFAOYSA-N
- LACHT: O(C(CCC)=O)CCC(C)CCCC(=C)C
Berekende eigenschappen
- Exacte massa: 226.19338
- Monoisotopische massa: 226.193
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 10
- Complexiteit: 209
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26.3A^2
- XLogP3: 4.9
Experimentele eigenschappen
- Dichtheid: 0.876
- Kookpunt: 292.6°Cat760mmHg
- Vlampunt: 91.5°C
- Brekindex: 1.44
- PSA: 26.3
- FEMA: 2982 | RHODINYL BUTYRATE
Butanoic acid,3,7-dimethyl-7-octen-1-yl ester Gerelateerde literatuur
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Maurício Carpe Diem Ferreira Xavier,Eduardo Martarelo Andia Sandagorda,José Sebasti?o Santos Neto,Ricardo Frederico Schumacher,Márcio Santos Silva RSC Adv. 2020 10 13975
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2. The crystal and molecular structure of 2,4,6-trimethoxy-1,3,5-trimethyl-2,4,6-trioxocyclotriphosphazaneG. B. Ansell,G. J. Bullen J. Chem. Soc. A 1968 3026
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3. A catalytic model for the dioldehydratase reactionPeter Müller,János Rétey J. Chem. Soc. Chem. Commun. 1983 1342
-
4. Enhancement of double-bond participation in the solvolysis of 9-isopropylidene-endo-3,4-benzotricyclo[4,2,1,02,5]non-3-en-7-yl toluene-p-sulphonates by the effect of nonbonded interactionsR. Baker,J. C. Salter J. Chem. Soc. B 1971 757
-
5. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemateMichael Hetmanski,Neil Purcell,Richard J. Stoodley,Malcolm N. Palfreyman J. Chem. Soc. Perkin Trans. 1 1984 2089
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